molecular formula CeH3NO4 B077679 Cerium(III) nitrate hexahydrate CAS No. 10294-41-4

Cerium(III) nitrate hexahydrate

Cat. No. B077679
Key on ui cas rn: 10294-41-4
M. Wt: 221.14 g/mol
InChI Key: DHBGEZZULIYPKP-UHFFFAOYSA-N
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Patent
US08273171B2

Procedure details

As an aluminum compound, a 2 mass % aqueous solution of aluminum chloride was prepared using 0.6 g of aluminum chloride hexahydrate. Further, a 2 mass % aqueous solution of cerium nitrate was prepared using 0.6 g of cerium (III) nitrate hexahydrate. These aqueous solutions were mixed to the suspension in the same manner as in Example 1 together with 8.0 g of a 1N aqueous solution of sodium hydroxide. The obtained filtered solid was washed and dried. Thus, a pearlescent pigment in which a layer containing hydroxides or hydrated oxides of cerium and aluminum is formed was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
cerium (III) nitrate hexahydrate
Quantity
0.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al:1].O.O.O.O.O.O.[Cl-:8].[Al+3].[Cl-].[Cl-].O.O.O.O.O.O.[N+:18]([O-:21])([O-:20])=[O:19].[Ce+3:22].[N+:23]([O-:26])([O-:25])=[O:24].[N+:27]([O-:30])([O-:29])=[O:28].[OH-].[Na+]>>[Cl-:8].[Al+3:1].[Cl-:8].[Cl-:8].[N+:18]([O-:21])([O-:20])=[O:19].[Ce+3:22].[N+:23]([O-:26])([O-:25])=[O:24].[N+:27]([O-:30])([O-:29])=[O:28].[Al:1] |f:1.2.3.4.5.6.7.8.9.10,11.12.13.14.15.16.17.18.19.20,21.22,23.24.25.26,27.28.29.30|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
O.O.O.O.O.O.[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
cerium (III) nitrate hexahydrate
Quantity
0.6 g
Type
reactant
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The obtained filtered solid
WASH
Type
WASH
Details
was washed
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
Thus, a pearlescent pigment in which a layer containing hydroxides or hydrated oxides of cerium

Outcomes

Product
Name
Type
product
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Type
product
Smiles
[Al]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08273171B2

Procedure details

As an aluminum compound, a 2 mass % aqueous solution of aluminum chloride was prepared using 0.6 g of aluminum chloride hexahydrate. Further, a 2 mass % aqueous solution of cerium nitrate was prepared using 0.6 g of cerium (III) nitrate hexahydrate. These aqueous solutions were mixed to the suspension in the same manner as in Example 1 together with 8.0 g of a 1N aqueous solution of sodium hydroxide. The obtained filtered solid was washed and dried. Thus, a pearlescent pigment in which a layer containing hydroxides or hydrated oxides of cerium and aluminum is formed was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
cerium (III) nitrate hexahydrate
Quantity
0.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al:1].O.O.O.O.O.O.[Cl-:8].[Al+3].[Cl-].[Cl-].O.O.O.O.O.O.[N+:18]([O-:21])([O-:20])=[O:19].[Ce+3:22].[N+:23]([O-:26])([O-:25])=[O:24].[N+:27]([O-:30])([O-:29])=[O:28].[OH-].[Na+]>>[Cl-:8].[Al+3:1].[Cl-:8].[Cl-:8].[N+:18]([O-:21])([O-:20])=[O:19].[Ce+3:22].[N+:23]([O-:26])([O-:25])=[O:24].[N+:27]([O-:30])([O-:29])=[O:28].[Al:1] |f:1.2.3.4.5.6.7.8.9.10,11.12.13.14.15.16.17.18.19.20,21.22,23.24.25.26,27.28.29.30|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
O.O.O.O.O.O.[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
cerium (III) nitrate hexahydrate
Quantity
0.6 g
Type
reactant
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The obtained filtered solid
WASH
Type
WASH
Details
was washed
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
Thus, a pearlescent pigment in which a layer containing hydroxides or hydrated oxides of cerium

Outcomes

Product
Name
Type
product
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Type
product
Smiles
[Al]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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